2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine
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Overview
Description
2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with 2-bromoacetophenone, followed by cyclization with formic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, such as bromoacetophenone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine
- 2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
- 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Uniqueness
2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of imidazole and thiazole rings makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H11N3S |
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Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine |
InChI |
InChI=1S/C8H11N3S/c1-6-4-11-5-7(2-3-9)10-8(11)12-6/h4-5H,2-3,9H2,1H3 |
InChI Key |
XXROGQJSTZKFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CCN |
Origin of Product |
United States |
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